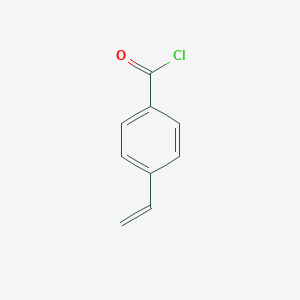

Cloruro de 4-vinilbenzoílo

Descripción general

Descripción

4-Vinylbenzoyl chloride is an organic compound with the molecular formula C9H7ClO. It is a derivative of benzoyl chloride where the benzene ring is substituted with a vinyl group in the para position. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.

Aplicaciones Científicas De Investigación

4-Vinylbenzoyl chloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of various organic compounds and polymers.

Biology: Utilized in the modification of biomolecules for labeling and detection purposes.

Medicine: Employed in the development of drug delivery systems and pharmaceutical intermediates.

Industry: Applied in the production of coatings, adhesives, and specialty polymers with tailored properties.

Mecanismo De Acción

Target of Action

4-Vinylbenzoyl chloride is a bifunctional molecule, featuring both vinyl and a benzylic chloride functional groups . It is primarily targeted towards the production of polymers, resins, coatings, adhesives, and ion-exchange resins .

Mode of Action

The compound acts as a reactive building block in various polymerization reactions . It offers versatility in polymer synthesis, allowing for the introduction of desired functionalities into polymers . The vinyl group (CH2=CH-) and the benzyl chloride group (C6H4CH2Cl) in its structure play crucial roles in these reactions .

Biochemical Pathways

Its incorporation contributes to the formation of a porous structure and specific surface area in the resulting polymers . This facilitates efficient electrolyte ion diffusion and provides ample sites for charge storage, leading to enhanced electrochemical performance .

Pharmacokinetics

It is known that the compound is a colorless liquid that is typically stored with a stabilizer to suppress polymerization . Its density is 1.083 g/mL at 25 °C (lit.) .

Result of Action

The primary result of 4-Vinylbenzoyl chloride’s action is the synthesis of different types of polymers with excellent thermal stability, chemical resistance, and good film-forming properties . These polymers are utilized in the production of resins, coatings, adhesives, and ion-exchange resins .

Action Environment

The action, efficacy, and stability of 4-Vinylbenzoyl chloride can be influenced by environmental factors such as temperature and the presence of a stabilizer. For instance, it is typically stored at a temperature of 2-8°C and with a stabilizer to suppress polymerization .

Métodos De Preparación

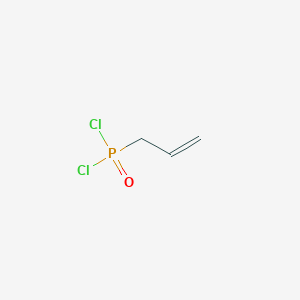

Synthetic Routes and Reaction Conditions: 4-Vinylbenzoyl chloride can be synthesized through the chlorination of 4-vinylbenzoic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified by distillation.

Industrial Production Methods: In industrial settings, 4-vinylbenzoyl chloride is produced by the chlorination of 4-vinyltoluene followed by oxidation. The process involves the use of chlorine gas and a catalyst, such as ferric chloride (FeCl3), to facilitate the reaction. The resulting product is then purified through distillation and crystallization.

Análisis De Reacciones Químicas

Types of Reactions: 4-Vinylbenzoyl chloride undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

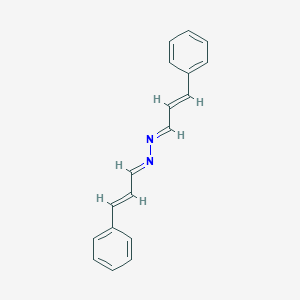

Polymerization: The vinyl group allows for polymerization reactions, forming polymers with unique properties.

Addition Reactions: The vinyl group can undergo addition reactions with halogens, hydrogen halides, and other electrophiles.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as ammonia, primary amines, and alcohols are commonly used. The reactions are typically carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed.

Polymerization: Radical initiators like azobisisobutyronitrile (AIBN) are used to initiate the polymerization process.

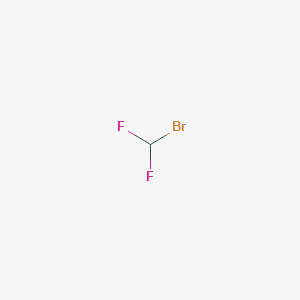

Addition Reactions: Halogens (e.g., bromine) and hydrogen halides (e.g., hydrogen chloride) are used under mild conditions.

Major Products Formed:

Nucleophilic Substitution: Products include amides, esters, and thioesters.

Polymerization: Poly(4-vinylbenzoyl chloride) and copolymers with other monomers.

Addition Reactions: Dihalides and haloalkanes.

Comparación Con Compuestos Similares

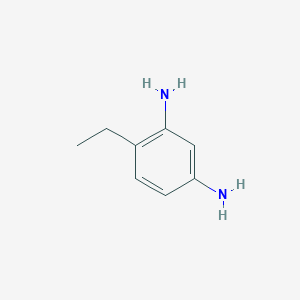

4-Vinylbenzoyl chloride can be compared with other similar compounds, such as:

Benzoyl Chloride: Lacks the vinyl group, making it less versatile in polymerization reactions.

4-Vinylbenzoic Acid: Contains a carboxylic acid group instead of a chloride group, leading to different reactivity and applications.

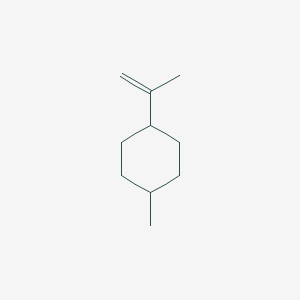

4-Vinylbenzyl Chloride: Contains a benzyl chloride group instead of a benzoyl chloride group, resulting in different chemical behavior and uses.

Uniqueness: 4-Vinylbenzoyl chloride is unique due to the presence of both the vinyl and benzoyl chloride functional groups, which confer high reactivity and versatility in chemical synthesis and polymerization reactions.

Propiedades

IUPAC Name |

4-ethenylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO/c1-2-7-3-5-8(6-4-7)9(10)11/h2-6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGZXVEAMYQEFHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10453366 | |

| Record name | 4-Vinylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1565-41-9 | |

| Record name | 4-Vinylbenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10453366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

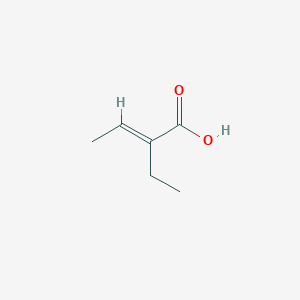

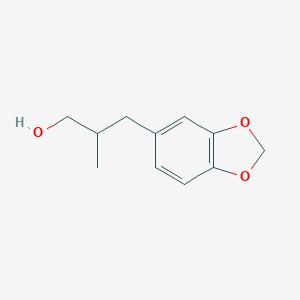

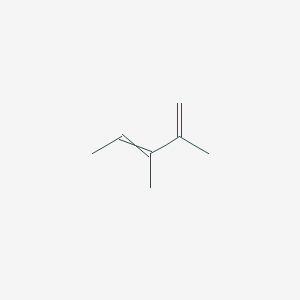

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of 4-Vinylbenzoyl chloride in the context of these research papers?

A1: 4-Vinylbenzoyl chloride is primarily used as a reagent to functionalize polymers and create macromonomers. [, , , , , ] This involves reacting it with polymers bearing suitable functional groups, like hydroxyl or amine groups, to introduce a vinylbenzoyl group. This modification enables the polymers to participate in further polymerization reactions, leading to the formation of graft copolymers or other complex polymer architectures.

Q2: Can you provide an example of how 4-Vinylbenzoyl chloride is used to synthesize a specific macromonomer?

A2: One example is the synthesis of poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) macromonomers. [, ] Researchers reacted monofunctional PPO with 4-Vinylbenzoyl chloride. This reaction effectively attached a vinylbenzoyl group to the PPO chain end, transforming it into a macromonomer capable of further polymerization.

Q3: Why is the introduction of a vinylbenzoyl group desirable in polymer synthesis?

A3: The vinyl group within the vinylbenzoyl moiety is reactive towards free radical polymerization. [, ] This allows the modified polymers (macromonomers) to be copolymerized with other vinyl monomers, such as styrene, butyl acrylate, or maleic anhydride. This copolymerization process leads to the formation of graft copolymers, where chains of a different polymer are attached to the backbone of the original polymer.

Q4: What types of polymers have been successfully modified using 4-Vinylbenzoyl chloride according to the provided research?

A4: The research demonstrates the successful modification of various polymers using 4-Vinylbenzoyl chloride, including:

- Poly(methyl methacrylate) (PMMA) []

- Poly(butyl methacrylate) (PBMA) []

- Poly(ethylene oxide) (PEO) []

- Poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) [, ]

- Nickel(II) complex of a tetradentate (N3O) ligand containing a pendant amine group []

Q5: What analytical techniques are commonly used to characterize polymers modified with 4-Vinylbenzoyl chloride?

A5: Several analytical techniques are employed to characterize these modified polymers, including:

- Gel Permeation Chromatography (GPC): Determines the molecular weight distribution of the polymers. [, ]

- Nuclear Magnetic Resonance Spectroscopy (NMR): Confirms the structure of the polymers and the presence of the incorporated vinylbenzoyl group. Both 1H NMR and 13C NMR are used. [, , ]

- Fourier Transform Infrared Spectroscopy (FT-IR): Identifies specific functional groups within the polymers, such as the carbonyl group present in the vinylbenzoyl moiety. []

- Differential Scanning Calorimetry (DSC): Investigates the thermal properties of the polymers, including glass transition temperatures (Tg), which can be influenced by the incorporation of the vinylbenzoyl group and subsequent copolymerization. []

- Dynamic Mechanical Analysis (DMA): Provides information about the viscoelastic properties of the polymers. []

- Thermogravimetric Analysis (TGA): Studies the thermal stability and degradation behavior of the polymers. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[bis(2-chloroethyl)amino]phenyl] acetate](/img/structure/B75537.png)